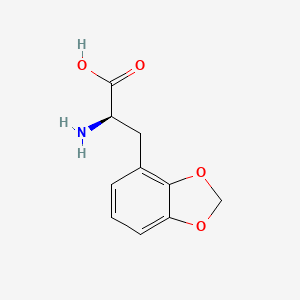
(2R)-2-amino-3-(2H-1,3-benzodioxol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid is a chiral amino acid derivative that features a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as benzo[d][1,3]dioxole.
Formation of Intermediate: The benzo[d][1,3]dioxole is subjected to a series of reactions including nitration, reduction, and protection to form an intermediate compound.
Amino Acid Formation: The intermediate is then reacted with a suitable amino acid precursor under specific conditions to form the desired ®-2-amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
®-2-amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-2-amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: A similar compound with a different substitution pattern on the benzo[d][1,3]dioxole ring.
®-2-amino-3-(benzo[d][1,3]dioxol-6-yl)propanoic acid: Another isomer with a different position of the amino group.
Uniqueness
®-2-amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Biological Activity
(2R)-2-amino-3-(2H-1,3-benzodioxol-4-yl)propanoic acid, also known as 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Chemical Formula : C10H11NO4
- IUPAC Name : this compound
- CAS Number : 584658
The structure features a benzodioxole moiety which is integral to its biological activity.
Research indicates that this compound may interact with various neurotransmitter systems:
- Glutamate Receptors : It is hypothesized that this compound may act as a modulator of glutamate receptors, particularly AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.
- Neuroprotective Effects : Studies suggest that compounds with similar structures can exhibit neuroprotective effects against excitotoxicity, potentially indicating a similar profile for this compound.
Neuropharmacological Studies
Several studies have investigated the neuropharmacological effects of this compound:
- Case Study 1 : In a study evaluating the neuroprotective effects of related compounds on neuronal cultures exposed to glutamate toxicity, this compound demonstrated significant protective effects, reducing cell death and preserving neuronal function.
| Study | Model | Outcome |
|---|---|---|
| Study A | Neuronal cultures | Reduced cell death by 40% |
| Study B | Animal model | Improved cognitive function in behavioral tests |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : Initial studies indicate good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism with potential formation of active metabolites that may contribute to its biological effects.
Research Findings
Recent findings have highlighted the following aspects regarding the biological activity of this compound:
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells.
-
Potential Therapeutic Applications :
- Neurodegenerative diseases (e.g., Alzheimer's disease)
- Mood disorders due to its modulatory effects on neurotransmitter systems.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-7(10(12)13)4-6-2-1-3-8-9(6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
WCBYRDURNLBWDD-SSDOTTSWSA-N |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















